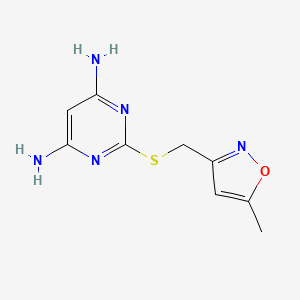

2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine

Description

Properties

Molecular Formula |

C9H11N5OS |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]pyrimidine-4,6-diamine |

InChI |

InChI=1S/C9H11N5OS/c1-5-2-6(14-15-5)4-16-9-12-7(10)3-8(11)13-9/h2-3H,4H2,1H3,(H4,10,11,12,13) |

InChI Key |

MVIIFDNLFWMQHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CSC2=NC(=CC(=N2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine with structurally related compounds, focusing on substituent variations, synthetic methods, and inferred properties:

Key Observations:

Substituent Impact on Bioactivity :

- The 5-methylisoxazole group in the target compound may enhance selectivity for bacterial targets (e.g., dihydrofolate reductase) compared to the pentylthio-linked dimer in CAS 92629-38-4, which could favor DNA binding due to its extended hydrophobic chain .

- The piperazine-thiazole substituent in the third analog () suggests targeting eukaryotic kinases (e.g., EGFR or VEGFR), leveraging the basicity of piperazine for improved solubility and cellular uptake .

Synthetic Complexity :

- The target compound’s synthesis likely involves fewer steps than the piperazine-thiazole analog, which requires intricate cross-coupling reactions .

Spectroscopic Characterization :

- All analogs employ NMR (¹H, 13C) and IR spectroscopy for structural validation. The pentylthio dimer (CAS 92629-38-4) exhibits distinct S-S and C-S stretching vibrations in IR, absent in the target compound .

Research Findings and Limitations

- Antimicrobial Potential: Pyrimidine-diamine derivatives with sulfur-containing substituents (e.g., thioether or thiadiazole) show activity against Staphylococcus aureus and Escherichia coli, though efficacy varies with substituent hydrophobicity .

- Kinase Inhibition: Piperazine-containing analogs (e.g., ) demonstrate nanomolar IC50 values against tyrosine kinases, whereas the target compound’s isoxazole group may shift selectivity toward serine/threonine kinases .

- Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence. Predictions are based on structural analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine, and what factors influence yield optimization?

Answer:

The compound is typically synthesized via condensation reactions between pyrimidine-thiol intermediates and substituted isoxazole derivatives. Key steps include:

- Catalyst selection : Potassium hydroxide (KOH) in ethanol facilitates thioether bond formation, while sulfuric acid (H₂SO₄) aids in esterification or coupling reactions .

- Solvent systems : Polar aprotic solvents (e.g., ethanol) enhance reactivity, whereas mixed solvents like n-hexane/EtOAc (3:1) improve purification via thin-layer chromatography (TLC) .

- Purification : TLC and column chromatography are critical for isolating high-purity products, with yields ranging from 60–85% depending on steric hindrance and reaction time .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its inhibitory activity against deoxycytidine kinase (dCK)?

Answer:

SAR studies focus on:

- Thioether linkage : Replacing the methyl group on the isoxazole ring with bulkier substituents (e.g., trifluoromethyl) improves binding affinity to dCK’s hydrophobic pockets .

- Pyrimidine core : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances enzymatic inhibition (IC₅₀ values < 1 µM in leukemia cell lines) .

- Validation : Molecular docking simulations paired with enzymatic assays (e.g., radioactive dCK activity assays) validate modifications .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound post-synthesis?

Answer:

- NMR spectroscopy : ¹H NMR confirms the presence of the isoxazole methyl group (δ 2.4 ppm) and pyrimidine NH₂ signals (δ 6.8–7.2 ppm). ¹³C NMR identifies the thioether carbon (δ 45–50 ppm) .

- IR spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=S vibrations) verify functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.0821) .

Advanced: What experimental strategies can address contradictory reports on the anticancer efficacy of this compound across different cell lines?

Answer:

Discrepancies arise from:

- Assay variability : Standardize cell viability assays (e.g., MTT) with matched incubation times (48–72 hours) and cell densities (1×10⁴ cells/well) .

- Compound purity : Use HPLC (≥95% purity) to exclude impurities that may skew results .

- Mechanistic context : Compare activity in dCK-overexpressing vs. dCK-null cell lines to isolate target-specific effects .

Basic: What are the recommended in vitro assays to preliminarily assess the bioactivity of this compound?

Answer:

- Enzymatic inhibition : Radiometric dCK assays using [³H]-deoxycytidine to measure phosphorylation inhibition .

- Cytotoxicity : MTT assays in hematologic cancer models (e.g., K562 leukemia cells) .

- Apoptosis markers : Western blotting for caspase-3 cleavage to confirm pro-apoptotic activity .

Advanced: How does the choice of catalyst impact the regioselectivity in synthesizing derivatives of this compound?

Answer:

- Acidic catalysts (H₂SO₄) : Promote nucleophilic attack at the pyrimidine C4 position, favoring 4,6-diamino derivatives .

- Basic catalysts (KOH) : Enhance thiolate ion formation, directing substitution at the C2 position for thioether linkages .

- Solvent-catalyst synergy : Ethanol with KOH reduces side reactions (e.g., oxidation) compared to DMSO .

Advanced: How can researchers resolve challenges in achieving high enantiomeric purity during asymmetric synthesis of this compound?

Answer:

- Chiral auxiliaries : Use (R)-BINOL-based catalysts to induce enantioselectivity in thioether bond formation .

- Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers (e.g., >99% ee) .

- Crystallization : Diastereomeric salt formation with tartaric acid improves enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.